molecular formula C6H2BrClF5NO2S B15200905 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride

Cat. No.: B15200905
M. Wt: 362.50 g/mol
InChI Key: YKUBLZTYKRBMEN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride is a complex organic compound with the molecular formula C6H2BrClF5NO2S. This compound is characterized by the presence of bromine, chlorine, nitro, and pentafluorosulphanyl groups attached to a benzene ring. It is known for its unique reactivity and is used in various chemical synthesis and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-bromo-4-chlorobenzene followed by sulfonation and fluorination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Reduction: Amino derivatives.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the sulphur pentafluoride group can form strong bonds with various substrates. These interactions can modulate biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-5-nitrobenzene
  • 4-Chloro-3-nitrophenylsulphur pentafluoride
  • 3-Bromo-5-nitrophenylsulphur pentafluoride

Uniqueness

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride is unique due to the combination of bromine, chlorine, nitro, and sulphur pentafluoride groups on a single benzene ring. This combination imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C6H2BrClF5NO2S

Molecular Weight

362.50 g/mol

IUPAC Name

(3-bromo-4-chloro-5-nitrophenyl)-pentafluoro-λ6-sulfane

InChI

InChI=1S/C6H2BrClF5NO2S/c7-4-1-3(17(9,10,11,12)13)2-5(6(4)8)14(15)16/h1-2H

InChI Key

YKUBLZTYKRBMEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)S(F)(F)(F)(F)F

Origin of Product

United States

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